Azelastine/fluticasone propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

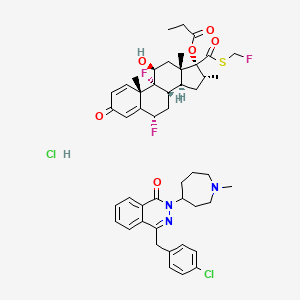

Azelastine/fluticasone propionate is a combination nasal spray containing two active ingredients: azelastine hydrochloride and fluticasone propionate. It is primarily used for the relief of symptoms associated with seasonal allergic rhinitis in adults and children aged six years and older . Azelastine hydrochloride is an antihistamine, while fluticasone propionate is a corticosteroid. Together, they provide both rapid and sustained relief from allergy symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azelastine Hydrochloride: Azelastine hydrochloride is synthesized through a multi-step process involving the reaction of phthalazinone with various reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Fluticasone Propionate: Fluticasone propionate is synthesized through a series of chemical reactions starting from a steroid nucleus. The process involves multiple steps, including oxidation, reduction, and esterification reactions under specific conditions to yield the final product.

Industrial Production Methods

The industrial production of Azelastine/fluticasone propionate involves the combination of azelastine hydrochloride and fluticasone propionate in a specific ratio to create a homogeneous suspension. This suspension is then filled into metered-dose nasal spray devices under sterile conditions to ensure product safety and efficacy .

Analyse Des Réactions Chimiques

Azelastine Hydrochloride

-

Primary metabolic route : Hepatic oxidation via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6 .

-

Key reaction : Demethylation at the phthalazinone ring, forming desmethylazelastine (major metabolite) .

-

Elimination : 75% excreted as metabolites in feces, 25% in urine .

| Parameter | Azelastine HCl |

|---|---|

| Bioavailability | 40% (intranasal) |

| t₁/₂ (terminal) | ~20 hours |

| CYP involvement | CYP3A4, CYP2D6 |

Fluticasone Propionate

-

Primary metabolic route : Hydrolysis by hepatic CYP3A4 at the S-fluoromethyl carbothioate group .

-

Key reaction : Cleavage of the thioester bond, yielding inactive 17β-carboxylic acid derivatives .

| Parameter | Fluticasone Propionate |

|---|---|

| Bioavailability | <2% (intranasal) |

| t₁/₂ (terminal) | 7.8–24 hours |

| CYP involvement | CYP3A4 exclusively |

Chemical Stability in Formulations

-

Azelastine HCl : Stable in aqueous solutions (pH 6.8) with benzalkonium chloride as a preservative. No degradation observed in sorbitol/sucralose-based vehicles .

-

Fluticasone propionate : Stable in suspension formulations; no ester hydrolysis occurs under standard storage conditions .

Interaction Studies

-

Co-formulation (MP29-02) : Pharmacokinetic studies show no chemical interactions between azelastine and fluticasone propionate in combined nasal sprays .

Protein Binding and Displacement

-

Azelastine : Moderate protein binding (~85%) with no clinically significant displacement interactions .

-

Fluticasone propionate : >99% protein-bound in serum, limiting free fraction for metabolic reactions .

Environmental Degradation

No direct data exists on environmental breakdown, but both compounds are expected to undergo:

-

Photolytic degradation : Due to aromatic rings in azelastine and ketone groups in fluticasone.

-

Microbial metabolism : Likely in wastewater via esterase-mediated hydrolysis (fluticasone) and oxidative pathways (azelastine).

Applications De Recherche Scientifique

Efficacy in Allergic Rhinitis

Numerous studies have demonstrated the efficacy of azelastine/fluticasone propionate in managing allergic rhinitis:

- A double-blind, placebo-controlled study involving 610 patients showed that the combination nasal spray significantly improved total nasal symptom scores (TNSS) compared to either agent alone. The TNSS improved by 28.4% with the combination therapy, compared to 20.4% for fluticasone and 16.4% for azelastine alone .

- Another study indicated that 71.1% of patients reported a complete reduction in reflective TNSS after 30 days of treatment with the combination therapy, achieving symptom control earlier than with standard treatments .

Rapid Onset of Action

The onset of action for this compound is notably rapid, with symptom relief observed within 5 minutes of administration. This quick response time positions it as a preferred option for patients needing immediate relief from allergic symptoms .

Comparative Effectiveness

This compound has been compared with traditional therapies such as oral antihistamines and intranasal corticosteroids:

| Treatment Type | Onset of Action | TNSS Improvement | Patient Satisfaction |

|---|---|---|---|

| This compound | 5 minutes | 28.4% | High |

| Oral Antihistamines | 30-60 minutes | Variable | Moderate |

| Intranasal Corticosteroids | 30 minutes | Variable | Moderate |

This table illustrates the superior efficacy and patient satisfaction associated with this compound compared to other treatment modalities.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that the systemic exposure to both components in the combination therapy is comparable to their individual formulations. The safety profile is favorable, with common adverse effects including nasal irritation and headache, which are generally mild and transient .

Case Studies and Clinical Insights

In clinical practice, this compound has been found to improve not only nasal symptoms but also quality of life metrics for patients with allergic rhinitis:

- A case study highlighted that patients using the combination therapy reported improved sleep quality and reduced daytime fatigue due to better symptom control .

- Another clinical review emphasized the role of this combination in reducing healthcare costs associated with managing allergic rhinitis by minimizing the need for additional medications and doctor visits .

Mécanisme D'action

Azelastine/fluticasone propionate works through the combined actions of azelastine hydrochloride and fluticasone propionate:

Azelastine Hydrochloride: Acts as a histamine H1-receptor antagonist, inhibiting the release of chemical mediators involved in allergic reactions.

Fluticasone Propionate: A corticosteroid that reduces inflammation by inhibiting multiple inflammatory pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Zyrtec (Cetirizine): An antihistamine used for allergic reactions.

Patanase (Olopatadine): Another nasal spray containing only an antihistamine.

Uniqueness

Azelastine/fluticasone propionate’s uniqueness lies in its combination of an antihistamine and a corticosteroid, providing both rapid and long-lasting relief from allergy symptoms. This dual-action mechanism makes it more effective than single-component treatments .

Propriétés

Numéro CAS |

1417803-89-4 |

|---|---|

Formule moléculaire |

C47H56Cl2F3N3O6S |

Poids moléculaire |

918.9 g/mol |

Nom IUPAC |

4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride |

InChI |

InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1 |

Clé InChI |

GEVMVZWOOIIINI-KTIJLCEXSA-N |

SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

SMILES isomérique |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

SMILES canonique |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |

Key on ui other cas no. |

1417803-89-4 |

Synonymes |

MP29-02 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.